molecular formula C15H11NO B1589616 (1H-Indol-7-yl)(phenyl)methanone CAS No. 70803-96-2

(1H-Indol-7-yl)(phenyl)methanone

Cat. No.: B1589616
CAS No.: 70803-96-2
M. Wt: 221.25 g/mol
InChI Key: FIAMTEUKWUNTSP-UHFFFAOYSA-N
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Description

(1H-Indol-7-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-7-yl)(phenyl)methanone typically involves the reaction of indole derivatives with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the indole nitrogen on the carbonyl carbon of benzoyl chloride. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-7-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid and sulfuric acid mixture at controlled temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

(1H-Indol-7-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1H-Indol-7-yl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

    (1H-Indol-3-yl)(phenyl)methanone: Similar structure but with the phenyl group at the 3-position of the indole ring.

    (1H-Indol-2-yl)(phenyl)methanone: Phenyl group at the 2-position of the indole ring.

    (1H-Indol-5-yl)(phenyl)methanone: Phenyl group at the 5-position of the indole ring.

Uniqueness: (1H-Indol-7-yl)(phenyl)methanone is unique due to the specific positioning of the phenyl group at the 7-position of the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.

Properties

IUPAC Name

1H-indol-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAMTEUKWUNTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446861
Record name 7-BENZOYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70803-96-2
Record name 7-BENZOYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel is charged with 2.23 liters of methylene chloride to which is added one mole of the 7-benzoylindoline obtained in Example 1. To this mixture is added 3.0 moles of activated manganese dioxide. This reaction mixture is agitated and heated at reflux for 24 hours to produce 7-benzoylindole. The produce is then filtered through a filter that will retain the manganese dioxide. The reaction vessel is rinsed with 0.2 liter of hot methylene chloride and the filter cake washed with this rinse. The 7-benzoylindole product obtained has a melting point of 100°-104.5° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
catalyst
Reaction Step Two
Quantity
2.23 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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